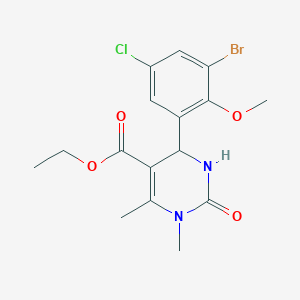
(3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the family of indole derivatives. It has been the focus of scientific research due to its potential applications in various fields, including medicine, pharmacology, and material science.
Wirkmechanismus
The mechanism of action of (3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation. It has also been found to reduce oxidative stress and inflammation, which are implicated in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments include its potent anticancer, antioxidant, and anti-inflammatory properties. However, its synthesis requires expertise in organic chemistry, and it may be difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on (3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one. These include:
1. Further studies on its mechanism of action and signaling pathways involved in its effects.
2. Development of more efficient synthesis methods to obtain larger quantities of the compound.
3. Investigation of its potential use in the treatment of neurodegenerative diseases.
4. Development of drug delivery systems using this compound as a carrier.
5. Investigation of its potential use in the development of new materials for various applications.
Conclusion
In conclusion, this compound is a synthetic organic compound that has shown potential applications in various fields, including medicine, pharmacology, and material science. Its potent anticancer, antioxidant, and anti-inflammatory properties make it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of (3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one involves the reaction of 5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)indolin-2-one with a suitable reagent under specific reaction conditions. The process is typically carried out in a laboratory setting and requires expertise in organic synthesis.
Wissenschaftliche Forschungsanwendungen
(3Z)-5-bromo-3-(2-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of medicine, it has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In the field of pharmacology, this compound has been found to exhibit potent antioxidant and anti-inflammatory properties. It has also been studied for its potential use as a drug delivery agent due to its ability to penetrate cell membranes.
Eigenschaften
Molekularformel |
C18H15Br2NO3 |
|---|---|
Molekulargewicht |
453.1 g/mol |
IUPAC-Name |
(3Z)-5-bromo-3-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C18H15Br2NO3/c1-3-24-17-7-10(14(20)9-16(17)23-2)6-13-12-8-11(19)4-5-15(12)21-18(13)22/h4-9H,3H2,1-2H3,(H,21,22)/b13-6- |
InChI-Schlüssel |
RCXYODDISVCXLJ-MLPAPPSSSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C(=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)Br)OC |
SMILES |
CCOC1=C(C=C(C(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)Br)OC |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307743.png)
![2-{2-bromo-6-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide](/img/structure/B307747.png)
![methyl (2E)-2-[[2-(cyanomethoxy)phenyl]methylidene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307751.png)
![2-[2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-phenylacetamide](/img/structure/B307752.png)
![2-[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-[5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]-1H-indene-1,3(2H)-dione](/img/structure/B307756.png)
![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307758.png)
![7-Acetyl-3-(allylsulfanyl)-6-(1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307759.png)

![2-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methylphenyl acetate](/img/structure/B307762.png)
![5,7-dibromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B307764.png)
![3-(Ethylsulfanyl)-7-propionyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307765.png)
![7-Acetyl-3-(allylsulfanyl)-6-(5-bromo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307767.png)
![7-Acetyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl allyl sulfide](/img/structure/B307768.png)